4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Description
4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a highly reactive aryne precursor widely used in organic synthesis, particularly in multicomponent reactions and the generation of trisubstituted alkenes or heterocycles. This compound features a trifluoromethanesulfonate (triflate) group, a trimethylsilyl (TMS) moiety, and fluorine substituents at the 4- and 5-positions of the phenyl ring. The triflate group acts as an excellent leaving group, while the TMS group stabilizes the intermediate during aryne formation via desilylation . The fluorine substituents modulate electronic and steric properties, influencing reactivity and regioselectivity in coupling reactions .
Properties
IUPAC Name |
(4,5-difluoro-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F5O3SSi/c1-20(2,3)9-5-7(12)6(11)4-8(9)18-19(16,17)10(13,14)15/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGUHTNPVWUWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F5O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-difluorophenol as the starting material.
Trimethylsilylation: The phenol group is then reacted with chlorotrimethylsilane in the presence of a base such as triethylamine to introduce the trimethylsilyl group, forming 4,5-difluoro-2-(trimethylsilyl)phenol.
Trifluoromethanesulfonation: The resulting phenol is then treated with trifluoromethanesulfonic acid to introduce the trifluoromethanesulfonate group, yielding the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic route, ensuring proper control of reaction conditions such as temperature, pressure, and stoichiometry to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxide derivatives.
Reduction: Reduction reactions can be performed to reduce the fluorine atoms or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Phenoxide derivatives.
Reduction: Reduced fluorinated phenols or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
-
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) :
- Case Study : A method developed for constructing phenanthrenes and chrysenes from β-bromovinylarenes via aryne Diels-Alder reactions employs 4,5-difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate as a key reagent. This approach allows for the efficient synthesis of functionalized PAHs under mild conditions .
- Aryne Generation :
- Synthesis of Hydroxyketones :
- Tandem Reactions :
Table 1: Comparison of Electrophilic Reagents
| Compound Name | Electrophilic Strength | Common Applications |
|---|---|---|
| 4,5-Difluoro-2-(trimethylsilyl)phenyl triflate | High | Synthesis of PAHs, aryne generation |
| Trifluoromethanesulfonic anhydride | Moderate | General electrophilic reactions |
| Phenyl trifluoromethanesulfonate | Moderate | Nucleophilic substitution |
Table 2: Summary of Case Studies
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Singh et al. | Synthesis of PAHs | Efficient construction of phenanthrenes |
| Jia et al. | Tandem reactions | High yields in imidazolidine synthesis |
| Pena et al. | Aryne precursors | Effective method for ortho-trialkylsilylaryl triflates |
Safety Considerations
While working with this compound, safety precautions must be taken due to its hazardous nature. It is classified as a corrosive material and requires appropriate personal protective equipment (PPE), including gloves and face shields .
Mechanism of Action
The mechanism by which 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate exerts its effects depends on the specific application. In cross-coupling reactions, it acts as a source of the trifluoromethanesulfonate group, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Aryne Precursors
Key Observations:
Fluorine vs. Methoxy Substituents :
- The target compound’s fluorine substituents (electron-withdrawing) enhance the electrophilicity of the aryne intermediate compared to the electron-donating methoxy groups in 4,5-dimethoxy-2-(TMS)phenyl triflate. This leads to higher reactivity in nucleophilic additions .
- Steric hindrance is reduced in the difluoro derivative, as fluorine atoms (van der Waals radius: 1.47 Å) are smaller than methoxy groups (~2.0 Å), improving yields in reactions with bulky substrates .
Trimethylsilyl (TMS) Group :
- The TMS group in the target compound and its dimethoxy analog stabilizes the aryne intermediate via conjugation, enabling controlled reactivity. However, steric effects from methoxy substituents in the dimethoxy derivative result in lower yields (59–77% vs. 63–81% for fluorinated analogs) .
Hydroxy-Substituted Analog :
- The 3-hydroxy-2-(TMS)phenyl triflate requires protective strategies (e.g., benzylation) due to the instability of the hydroxyl group under acidic or basic conditions. This adds synthetic steps compared to the fluorine-substituted target compound .
Reaction Performance in Multicomponent Reactions
Symmetrical vs. Unsymmetrical Aryne Precursors :
- Symmetrical precursors like 4,5-dimethoxy-2-(TMS)phenyl triflate produce lower yields (59–77%) due to steric constraints, whereas the target compound’s fluorine substituents allow for higher yields (63–81%) .
- Unsymmetrical precursors (e.g., 4-methyl-2-(TMS)phenyl triflate) generate regioisomer mixtures, but the target compound’s symmetrical fluorine placement minimizes regiochemical ambiguity .
Electronic Effects :
Stability and Handling
- The target compound’s fluorine substituents enhance thermal and oxidative stability compared to hydroxyl- or methoxy-substituted analogs. This makes it more suitable for reactions requiring harsh conditions .
- In contrast, 3-hydroxy-2-(TMS)phenyl triflate is prone to decomposition during storage and requires inert atmosphere handling .
Biological Activity
4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (CAS No. 217813-00-8) is a synthetic compound notable for its applications in organic synthesis and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHFOSSi
- Molecular Weight : 334.34 g/mol
- Physical State : Liquid
- Boiling Point : Not specified
- Storage Conditions : Store under inert gas; sensitive to air and heat.
The trifluoromethanesulfonate group in this compound enhances its electrophilic character, making it a useful reagent for nucleophilic substitution reactions. The presence of fluorine atoms increases lipophilicity and alters the electronic properties, potentially impacting biological interactions.
In Vitro Studies
- Anticancer Activity :
-
Inhibition Studies :
- Research has shown that compounds containing trifluoromethyl groups can significantly enhance the potency of inhibitors against various enzymes. For instance, the incorporation of a trifluoromethyl group has been linked to increased inhibition of 5-hydroxytryptamine (5-HT) uptake, which is crucial for developing antidepressants .
Case Studies
Synthetic Pathways
The synthesis of this compound typically involves:
-
Starting Materials :
- 4,5-Difluoro-2-(trimethylsilyl)phenol
- Trifluoromethanesulfonic anhydride or acid.
-
Procedure :
- The phenolic compound is treated with trifluoromethanesulfonic anhydride in the presence of a base (e.g., pyridine), facilitating the formation of the desired triflate ester.
Applications in Organic Chemistry
This compound serves as a versatile reagent in organic synthesis, particularly in:
- Nucleophilic Substitution Reactions : Facilitating the formation of complex organic molecules.
- Drug Development : Potential use in synthesizing novel therapeutic agents due to its unique electronic properties.
Q & A
Q. Analytical tools :
- Kinetic profiling : Use stopped-flow NMR or UV-vis spectroscopy to measure benzyne generation rates.
- Computational modeling : Compare activation energies for different fluoride/solvent systems .
Advanced: What computational strategies are employed to predict regioselectivity in reactions involving this compound?
Density Functional Theory (DFT) is critical for:
- Transition state analysis : Identifying energy barriers for competing pathways (e.g., [2+2] vs. [3+2] cycloadditions).
- Electrostatic potential maps : Highlighting electron-deficient regions of benzyne for nucleophilic attack.
- Solvent effects : COSMO-RS simulations predict solvation impacts on reaction outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
